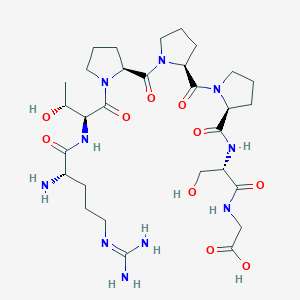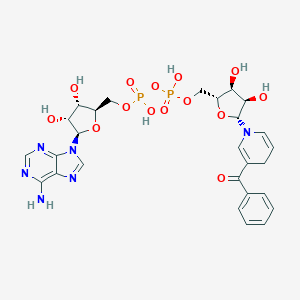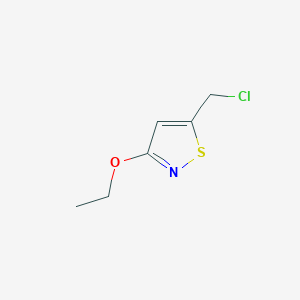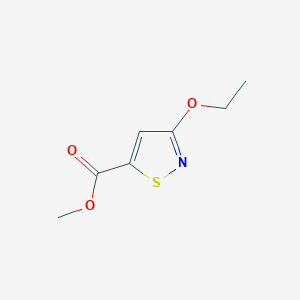![molecular formula C8H8N2O2S B019439 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one CAS No. 108480-70-2](/img/structure/B19439.png)
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively investigated. In
Applications De Recherche Scientifique
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has been studied for its potential applications in various fields of medicine. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. It has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. It has also been shown to inhibit the expression of certain oncogenes, leading to apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models, and has been shown to induce apoptosis in cancer cells. It has also been investigated for its potential neuroprotective effects, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one in lab experiments is its relatively low toxicity and high solubility in water, making it easy to administer to animals or cells in culture. However, one limitation of using this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one. One area of interest is its potential use as an anti-inflammatory agent in the treatment of diseases such as arthritis and asthma. Another area of interest is its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves the reaction of 2-aminopyridine with thiourea in the presence of a catalyst. The resulting product is then treated with methoxyacetic acid to yield the final compound. This synthesis method has been optimized to produce high yields and purity of the compound.
Propriétés
Numéro CAS |
108480-70-2 |
|---|---|
Nom du produit |
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one |
Formule moléculaire |
C8H8N2O2S |
Poids moléculaire |
196.23 g/mol |
Nom IUPAC |
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-one |
InChI |
InChI=1S/C8H8N2O2S/c1-12-7-3-2-5-8(10-7)13-4-6(11)9-5/h2-3H,4H2,1H3,(H,9,11) |
Clé InChI |
YLBLERGXDJZMSH-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(C=C1)NC(=O)CS2 |
SMILES canonique |
COC1=NC2=C(C=C1)NC(=O)CS2 |
Synonymes |
1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one,6-methoxy-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















